DHFR Binding Affinity: AMT Exhibits Marginally Tighter Ki than MTX on Recombinant Human Enzyme
In spectrophotometric assays using human recombinant DHFR, aminopterin (AMT) demonstrated a Ki of 3.7 pM, which is approximately 23% lower (indicating higher affinity) than the Ki of 4.8 pM measured for methotrexate (MTX) under identical conditions [1]. This direct head-to-head comparison establishes AMT as the more potent DHFR binder at the molecular level. However, this marginally enhanced affinity does not consistently translate to superior cellular or in vivo potency due to differential transport and polyglutamation efficiencies described in subsequent evidence items.
| Evidence Dimension | DHFR inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.7 pM |
| Comparator Or Baseline | Methotrexate (MTX): Ki = 4.8 pM; 10-ethyl-10-deazaaminopterin (EDX): Ki = 11 pM |
| Quantified Difference | AMT Ki is 23% lower (higher affinity) than MTX; 3-fold lower than EDX |
| Conditions | Spectrophotometric assay; human recombinant DHFR; NADPH present |
Why This Matters
Procurement of AMT is scientifically justified when maximal DHFR binding affinity is the primary experimental variable, such as in biochemical binding studies or when evaluating structure-activity relationships independent of cellular transport factors.
- [1] Wright JE, et al. Further studies on the interaction of nonpolyglutamatable aminopterin analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity. Biochem Pharmacol. 2003;65(5):735-746. View Source
